Phenol, 4-nonyl-, calcium salt

Description

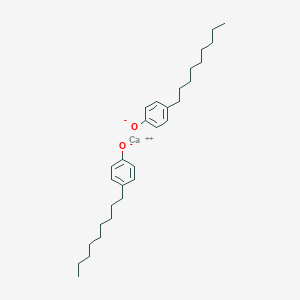

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

100842-25-9 |

|---|---|

Molecular Formula |

C30H46CaO2 |

Molecular Weight |

478.8 g/mol |

IUPAC Name |

calcium;4-nonylphenolate |

InChI |

InChI=1S/2C15H24O.Ca/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |

InChI Key |

JOTIGIPYKRJFSC-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2] |

Other CAS No. |

100842-25-9 |

Synonyms |

CALCIUMNONYLPHENATE |

Origin of Product |

United States |

Synthesis and Industrial Production Pathways of Phenol, 4 Nonyl , Calcium Salt

Industrial Synthesis of Nonylphenols as Precursors for Salt Formation

The primary route for the industrial synthesis of nonylphenols involves the alkylation of phenol (B47542) with nonenes. This process results in a complex mixture of isomers, with the 4-substituted isomer being the most prevalent.

Acid-Catalyzed Alkylation of Phenol with Nonenes

The industrial production of nonylphenols is achieved through the acid-catalyzed alkylation of phenol with a mixture of nonenes. atamanchemicals.comwikipedia.orgatamanchemicals.com This reaction is a type of Friedel-Crafts alkylation. The process typically utilizes an acidic catalyst, which can include solid acids like acidic ion-exchange resins or zeolites, to facilitate the electrophilic substitution of the phenol ring. aloki.huconfex.comunive.it The reaction mechanism involves the protonation of the nonene by the acid catalyst to form a carbocation. pnnl.govnih.gov This carbocation then acts as an electrophile and attacks the electron-rich phenol ring, resulting in the formation of a nonylphenol. unive.it The reaction conditions, such as temperature and the type of catalyst, can influence the rate and selectivity of the alkylation process. confex.com

The reaction can be summarized as follows:

C₆H₅OH + C₉H₁₈ --(Acid Catalyst)--> C₁₅H₂₄O

Isomeric Composition and Predominance of 4-Nonylphenol (B119669) in Technical Mixtures

The alkylation of phenol with nonene, which is itself a mixture of various C₉-olefins with different branching, leads to the formation of a complex mixture of nonylphenol isomers. acs.org Theoretically, there are 211 constitutional isomers of nonylphenol, and this number increases to 550 when considering enantiomers. wikipedia.org The nonyl group can attach to the phenol ring at the ortho (2-), meta (3-), or para (4-) positions. nih.gov However, the para-substituted isomer, 4-nonylphenol, is the most predominant isomer in commercially produced technical mixtures, accounting for about 90% of the product. wikipedia.orgresearchgate.net The remaining portion consists mainly of ortho-substituted isomers. wikipedia.org Advanced analytical techniques like comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) have been employed to identify over 100 different isomers in technical nonylphenol mixtures. researchgate.netnih.govacs.org

Table 1: Isomeric Composition of Technical Nonylphenol

| Isomer Position | Predominance in Technical Mixture |

| para-Nonylphenol (4-Nonylphenol) | ~90% researchgate.net |

| ortho-Nonylphenol (2-Nonylphenol) | Minor component wikipedia.org |

| meta-Nonylphenol (3-Nonylphenol) | Minor component nih.gov |

| Other branched isomers | Present in complex mixture researchgate.netnih.gov |

Dedicated Synthesis of Phenol, 4-nonyl-, Calcium Salt

Once 4-nonylphenol is obtained, it can be converted into its calcium salt. This is often done to create derivatives with specific properties, such as those used as additives in lubricating oils. aloki.hu

Reaction Pathways Involving Calcium and Sulfur Reactants for Sulfide Derivatives

Calcium salts of nonylphenol, particularly sulfurized calcium phenates, are produced for applications such as heat stabilizers for PVC and as lubricant additives. atamanchemicals.comatamanchemicals.com The synthesis of these sulfurized calcium phenates involves reacting 4-nonylphenol with a calcium source, such as calcium oxide or calcium hydroxide (B78521), and elemental sulfur. google.com This reaction is often carried out in the presence of promoters like glycols or mineral oil. google.com The process can also involve a subsequent carbonation step, where carbon dioxide is bubbled through the reaction mixture, to produce overbased sulfurized calcium phenates. google.com These overbased detergents are particularly valued in lubricating oils for their ability to neutralize acidic byproducts of combustion. aloki.hu

The general reaction can be represented as:

2 C₁₅H₂₄O + Ca(OH)₂ + Sₓ --> (C₁₅H₂₃O)₂CaSₓ + 2 H₂O

Emerging Synthetic Methodologies for Related Phenolic Compounds

Research into the synthesis of phenolic compounds is ongoing, with new methods being developed for the selective synthesis of specific isomers and derivatives.

Selective ortho-Formylation and Dakin Oxidation for Alkylcatechol Synthesis from Alkylphenols

A two-step synthetic route has been developed to convert alkylphenols into their corresponding alkylcatechols. researchgate.net This method involves an initial selective ortho-formylation of the alkylphenol, followed by a Dakin oxidation. researchgate.net The ortho-formylation is achieved by reacting the phenol with paraformaldehyde in the presence of magnesium chloride and triethylamine. researchgate.net The subsequent Dakin oxidation of the resulting salicylaldehyde (B1680747) with hydrogen peroxide in a basic solution yields the desired catechol. researchgate.netwikipedia.org This one-pot procedure provides a convenient method for synthesizing substituted catechols from phenols. researchgate.net

The reaction sequence is as follows:

ortho-Formylation: Alkylphenol + Paraformaldehyde --(MgCl₂, Et₃N)--> Alkyl-salicylaldehyde

Dakin Oxidation: Alkyl-salicylaldehyde + H₂O₂ --(NaOH)--> Alkylcatechol

This methodology offers a pathway to synthesize specific dihydroxylated phenolic derivatives which may have different properties and applications compared to the monosubstituted phenols.

Environmental Fate and Transformation of Phenol, 4 Nonyl , Calcium Salt and Nonylphenols

Persistence and Biodegradation Dynamics in Environmental Matrices

The persistence of nonylphenol in the environment is significant; it is not readily biodegradable and can remain in surface waters, soils, and sediments for extended periods, with half-lives potentially spanning from days to years depending on conditions. wikipedia.orgatamanchemicals.comnih.gov Biodegradation by microorganisms is the primary pathway for its removal from various environmental compartments. nih.govmdpi.com

Under aerobic conditions, microorganisms in water, soil, and sediment can degrade nonylphenol. nih.govmdpi.com The half-lives for aerobic degradation show considerable variability, ranging from a few days to as long as 99 days. nih.gov The availability of oxygen is a critical factor for these degradation pathways to occur. wikipedia.orgatamanchemicals.com In estuarine sediments, the degradation of nonylphenol precursors, nonylphenol ethoxylates (NPEOs), is more rapid under aerobic conditions compared to anaerobic ones. oup.com

The primary aerobic biodegradation pathway for NPEOs involves the terminal oxidation of the ethoxylate chain, which can lead to the formation of intermediates like short-chain nonylphenol ethoxycarboxylates (NPECs). researchgate.net In some studies, complete mineralization of NPEOs to carbon dioxide has been observed, with rates of 40-60% over one to two months. oup.com Interestingly, some research has found no net production of nonylphenol from its parent ethoxylates during aerobic degradation, suggesting that in some systems, subsequent degradation of NP is rapid. oup.comoup.com

Nonylphenol can also be biodegraded in the absence of oxygen. nih.govmdpi.com Anaerobic degradation pathways are generally slower than aerobic ones, with observed half-lives ranging from approximately 24 to 69 days. nih.gov Consequently, nonylphenol and its parent compounds are considered more persistent in anoxic sediments. oup.com

The mechanism of anaerobic biodegradation differs from the aerobic route. For NPEOs, it primarily involves the stepwise shortening of the ethoxylate chain (de-ethoxylation), which leads to the formation of nonylphenol. oup.comresearchgate.net The prevailing redox conditions significantly influence the rate of anaerobic degradation. The highest degradation rates are typically observed under sulfate-reducing conditions, followed by methanogenic and then nitrate-reducing conditions. nih.govcabidigitallibrary.org The addition of sulfate (B86663) or nitrate (B79036) to estuarine sediments has been shown to enhance the anaerobic biodegradation of NPEOs. researchgate.net In some cases, under anaerobic conditions, an increase in alkylphenol concentrations has been reported, likely due to the degradation of parent ethoxylates into the more persistent nonylphenol. aloki.hu

A variety of environmental factors can influence the rate and extent of nonylphenol biodegradation. nih.govnih.gov Key factors include temperature, pH, nutrient levels, and the presence of co-contaminants. Generally, warmer temperatures enhance microbial activity and thus increase degradation rates under both aerobic and anaerobic conditions. mdpi.comnih.gov The optimal pH for the aerobic biodegradation of nonylphenol has been reported to be 7.0. mdpi.com

The availability of nutrients is also crucial; reduced levels of essential nutrients like ammonium, phosphate, and sulfate can slow down the rate of aerobic degradation. mdpi.com Conversely, the addition of substances like yeast extract or certain surfactants can stimulate and enhance biodegradation. mdpi.comnih.gov However, the presence of inhibitors such as heavy metals (e.g., lead, cadmium, copper, zinc), phthalic acid esters, and high concentrations of sodium chloride can significantly hinder the degradation process. mdpi.comnih.gov The initial concentration of nonylphenol itself is a factor, with higher concentrations tending to be more persistent. nih.gov

| Factor | Effect on Biodegradation Rate | Condition | Reference |

|---|---|---|---|

| Temperature | Increases rate | Aerobic & Anaerobic | mdpi.comnih.gov |

| pH | Optimal at 7.0 for degradation; Adsorption decreases with increasing pH | Aerobic; Sorption | mdpi.commdpi.com |

| Yeast Extract | Increases rate | Aerobic & Anaerobic | mdpi.comnih.gov |

| Surfactants | Increases rate | Aerobic & Anaerobic | mdpi.comnih.gov |

| Nutrients (Ammonium, Phosphate, Sulfate) | Reduced levels delay rate | Aerobic | mdpi.com |

| Heavy Metals (Pb, Cd, Cu, Zn) | Inhibition | Aerobic & Anaerobic | mdpi.comnih.gov |

| Salinity (NaCl) | Inhibition | Aerobic & Anaerobic | mdpi.comnih.gov |

| Redox Conditions | Sulfate-reducing > methanogenic > nitrate-reducing | Anaerobic | nih.govcabidigitallibrary.org |

Technical nonylphenol is a complex mixture of over 100 isomers, which differ in the branching structure of the nine-carbon alkyl chain attached to the phenol (B47542) ring. acs.org Research has conclusively shown that the biodegradation of nonylphenol is highly isomer-specific. acs.orgmdpi.com The structure of the alkyl chain, particularly the degree of substitution at the alpha-carbon (the carbon atom attached directly to the phenol ring), significantly impacts the degradation rate. acs.orgnih.gov

Isomers with less steric hindrance, such as those with less branching at the alpha-carbon and those with a main alkyl chain of 4-6 carbons, tend to be degraded more efficiently. nih.gov In contrast, isomers with more complex, bulky substitutions at the alpha-carbon are more resistant to microbial degradation. acs.orgnih.gov For example, studies have shown that the linear isomer, 4-n-nonylphenol, degrades much more rapidly than the branched isomers that dominate technical mixtures. acs.org This differential degradation can lead to a shift in the isomeric composition of nonylphenol in the environment over time, resulting in an enrichment of the more persistent and, in some cases, more estrogenic isomers. acs.orgnih.gov

| Isomer | Half-Life in China (CN) Soil (days) | Half-Life in Florida (FN) Soil (days) | Reference |

|---|---|---|---|

| NP5 | 2.03 | 5.16 | mdpi.com |

| NP2 | 2.33 | 5.82 | mdpi.com |

| NP11 | 3.12 | 6.11 | mdpi.com |

| NP3 | 3.54 | 6.93 | mdpi.com |

| NP12 | 4.20 | 7.45 | mdpi.com |

| NP7 | 4.88 | 8.11 | mdpi.com |

| NP6 | 5.02 | 8.87 | mdpi.com |

| NP4 | 6.13 | 9.19 | mdpi.com |

| NP1 | 6.93 | 10.05 | mdpi.com |

| NP10 | 7.15 | 10.88 | mdpi.com |

| NP9 | 7.98 | 11.23 | mdpi.com |

| NP8 | 8.66 | 11.83 | mdpi.com |

Influence of Environmental Factors on Biodegradation (e.g., pH, Temperature, Nutrient Availability)

Biogeochemical Cycling and Sorption Processes

The movement and distribution of nonylphenol in the environment are largely governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity. researchgate.net These characteristics lead to a strong tendency for nonylphenol to partition from water into more organic-rich phases like soil, sediment, and sludge. wikipedia.orgepa.gov

Nonylphenol adsorbs strongly to soil and sediment particles, which significantly restricts its mobility in the environment. wikipedia.orgresearchgate.net The primary factor driving this sorption is the interaction between the hydrophobic nonyl chain and the organic carbon fraction of the soil or sediment. capes.gov.br A strong correlation between the sorption partition coefficient (Kp) and soil organic carbon content has been established, with a reported organic carbon-water (B12546825) partition coefficient (log KOC) of 3.97. capes.gov.br

Sorption behavior is also influenced by the specific isomeric structure of the nonylphenol molecule. mdpi.comcapes.gov.br Linear 4-n-NP has been shown to exhibit different sorption characteristics compared to the branched isomers that constitute technical NP. capes.gov.br Environmental conditions such as pH and temperature also play a role; adsorption tends to decrease as pH and temperature increase. mdpi.com The process of desorption, or the release of sorbed nonylphenol back into the water phase, is often limited and can exhibit hysteresis, indicating that the binding is not easily reversible. capes.gov.br Studies on black carbon-amended sediments suggest that the easily desorbable fraction of nonylphenol comes from a linear partition domain, while a more resistant fraction remains segregated in nonlinear adsorption sites within the sediment matrix. nih.gov

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Nonylphenols exhibit a moderate potential to bioaccumulate in aquatic organisms. Studies have shown that while biomagnification through the aquatic food chain appears limited, with nonylphenol concentrations often being lower in fish compared to primary feeders, significant bioconcentration can occur. The lipophilic nature of alkylphenols means they are readily accumulated in a variety of marine and aquatic life, including algae, crustaceans, mollusks, and fish. aloki.hu This is particularly significant for organisms at lower trophic levels. aloki.hu

The bioaccumulation of these compounds is influenced by their physicochemical properties, such as their octanol-water partition coefficients (Kow). ccme.ca For nonylphenol and its ethoxylates, the log Kow generally falls between 4.1 and 4.4. ccme.ca Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) for nonylphenol and NPEOs with one to three ethoxylate groups typically range from 30 to 1,000. ccme.ca It is generally observed that BAFs decrease as the degree of ethoxylation increases. ccme.ca

In terrestrial ecosystems, nonylphenols can also be toxic and bioaccumulate. Organisms are primarily exposed through the ingestion of plant roots or via secondary poisoning. who.int While the mobility of nonylphenol in soil is considered low, bioaccumulation has been observed to be significant in birds and water-dwelling organisms. atamanchemicals.comwikipedia.org Concentrations in the internal organs of some animals have been found to be 10 to 1,000 times greater than in the surrounding environment. wikipedia.org

Interactive Table: Bioaccumulation Data for Nonylphenols in Various Organisms

| Organism Type | Species | Parameter | Value | Reference |

| Fish | Fathead Minnow (Pimephales promelas) | BCF | 271 L/kg | canada.ca |

| Fish | Fathead Minnow (Pimephales promelas) | BCF | 344 L/kg | canada.ca |

| Fish | Various species | Mean whole body BCF | 220 - 741 L/kg | |

| Mussels | - | BCF | up to 3300 L/kg | |

| Mussels | Mytilus edulis L. | BCF | 3400 | nih.gov |

| Shrimps | Crangon grangon L. | - | - | nih.gov |

| Sticklebacks | Gasterosteus aculeatus L. | BCF | 1300 | nih.gov |

Leaching Potential in Soil Systems

The mobility of nonylphenol in soil is generally considered to be low. atamanchemicals.comwikipedia.org This is largely due to its tendency to adsorb to soil particles, a behavior influenced by the total organic carbon content of the soil. ccme.caccme.ca However, the presence of other ions, such as calcium, can influence the leaching potential of substances in the soil. For instance, gypsum (calcium sulfate) is used to increase the leaching of sodium from sodic soils by replacing sodium ions on soil particles with calcium, which can improve soil structure and aeration, thereby enhancing water percolation. purduelandscapereport.org While this principle applies to sodium, it illustrates how the presence of calcium can alter soil properties and potentially affect the mobility of other adsorbed compounds.

The application of sewage sludge to agricultural land is a significant pathway for the introduction of nonylphenolic compounds into the terrestrial environment. ccme.capublications.gc.ca The degradation of nonylphenol in soil is dependent on factors such as oxygen availability. atamanchemicals.comwikipedia.org While some studies suggest that nonylphenolic compounds are persistent in soil, others have observed ultimate biodegradation under aerobic conditions. ccme.capublications.gc.ca

Abiotic Transformation Pathways

Formation of Stable Metabolites and Transformation Products (e.g., Nitrophenols, Short-Chain Ethoxylates)

The degradation of nonylphenol ethoxylates (NPEOs) in the environment leads to the formation of more persistent and often more toxic metabolites. aloki.hu In sewage treatment plants and the environment, NPEOs are biodegraded into shorter-chain NPEOs (such as NP1EO and NP2EO) and ultimately to nonylphenol itself. atamanchemicals.comusda.govasm.org This process of de-ethoxylation occurs stepwise and is a primary transformation pathway. aloki.huusda.gov

Under certain conditions, other transformation products can be formed. For example, during the biodegradation of nonylphenol in river sediment, nitro-nonylphenol metabolites have been observed to form. researchgate.net Furthermore, the aerobic biodegradation of NPEOs can lead to the formation of nonylphenol carboxylates, such as nonylphenoxy ethoxy acetic acid and nonylphenoxy acetic acid. aloki.hu These intermediate and final degradation products are generally more resistant to further breakdown than the parent long-chain NPEOs. usda.gov

Analytical Methodologies for Environmental Monitoring and Research of Phenol, 4 Nonyl , Calcium Salt

Extraction and Preconcentration Techniques from Environmental Matrices

The initial and critical step in the analysis of 4-nonylphenol (B119669) and its salts from environmental samples is the extraction and preconcentration of the target analytes. This is essential due to the complexity of environmental matrices and the typically low concentrations of these compounds. scielo.br

Solid-phase extraction (SPE) is a widely adopted technique for the isolation and concentration of 4-nonylphenol and its derivatives from aqueous samples like river and drinking water. scielo.brmdpi.comresearchgate.net This method offers advantages such as high recovery rates, reduced solvent consumption, and simplicity compared to traditional liquid-liquid extraction. mdpi.comsigmaaldrich.com

The choice of sorbent material is crucial for the effective retention of nonylphenols. Various sorbents are employed, including:

C18 (Octadecyl): This is a common reversed-phase sorbent that effectively retains nonylphenol. mdpi.comresearchgate.net

Oasis HLB (Hydrophilic-Lipophilic Balanced): This copolymeric sorbent is known for its ability to extract a broad range of compounds, including nonylphenols, from water. mdpi.comdphen1.com

Graphitized Carbon Black (GCB): GCB cartridges have been successfully used for the extraction of nonylphenol polyethoxycarboxylates from water samples. nih.gov

The general SPE procedure involves passing a water sample through a conditioned cartridge, where the analytes are adsorbed onto the solid phase. epa.gov Interferences can be washed away, and the target compounds are then eluted with a small volume of an organic solvent, such as acetone (B3395972) or a methanol (B129727)/acetone mixture. epa.govanalis.com.my This process not only cleans up the sample but also concentrates the analytes, enhancing detection sensitivity. For instance, a 1000-fold concentration step can significantly improve the sensitivity of the analysis, allowing for detection at low-nanogram-per-liter levels. waters.com

A study on the determination of 4-nonylphenol in river water utilized a combination of Accell QMA (a strong anion-exchange sorbent) and C18 cartridges to remove humic substance interferences and effectively sorb 4-nonylphenol. researchgate.net Another method for analyzing drinking water involved passing the sample through a copolymeric SPE cartridge, followed by elution with acetone. epa.gov Recovery rates for SPE of nonylphenol from water samples are often high, with studies reporting recoveries ranging from 74% to over 90%. analis.com.mywaters.com

Table 1: Solid-Phase Extraction (SPE) Parameters for 4-Nonylphenol in Aqueous Samples

| Parameter | Details | Source |

| Sorbent Types | C18, Oasis HLB, Graphitized Carbon Black (GCB), Divinylbenzene-N-vinylpyrrolidone copolymer | mdpi.comdphen1.comnih.govepa.gov |

| Elution Solvents | Acetone, Methanol/Acetone mixture, Ethyl Acetate | researchgate.netepa.govanalis.com.my |

| Sample Volume | 100 - 500 mL | epa.govanalis.com.mywaters.com |

| Reported Recoveries | 74% - >90% | analis.com.mywaters.com |

| Concentration Factor | Up to 1000-fold | waters.com |

For solid environmental matrices such as sediments and biota, liquid-solid extraction techniques are necessary to isolate 4-nonylphenol and its calcium salt. arcjournals.org Conventional Soxhlet extraction has been a standard method for this purpose. researchgate.netnih.gov This technique involves the continuous washing of a solid sample with a heated solvent over an extended period, typically several hours. gov.bc.cascience.gov

A comparative study found that PLE with methanol at 100°C and 100 atm provided comparable precision and accuracy to methanolic Soxhlet extraction for the analysis of 4-nonylphenol in river sediments, with average recoveries of 85% and 87% for 4-NP and its ethoxylates, respectively. nih.gov Another study on sewage sludge demonstrated that ASE using an ethyl acetate/formic acid mixture at 170°C was the most efficient method for the simultaneous extraction of 4-NP and bisphenol A, with recovery rates for 4-NP ranging from 90% to 107%. acs.org Ultrasonic-assisted extraction is another technique employed, often using a mixture of acetone and n-hexane. researchgate.net

Table 2: Liquid-Solid Extraction Techniques for 4-Nonylphenol in Solid Matrices

| Technique | Solvent(s) | Key Parameters | Reported Recovery | Source |

| Soxhlet Extraction | Methanol, Petroleum Ether | Continuous extraction for ~4-16 hours | Standard method for comparison | nih.govgov.bc.ca |

| Pressurized Liquid Extraction (PLE/ASE) | Methanol, Ethyl acetate/formic acid | 100-170 °C, 100 atm | 85% - 107% | nih.govacs.org |

| Ultrasonic-Assisted Extraction | Acetone/n-hexane mixture (1:1 v/v) | 3 x 15 min sonication | Not specified | researchgate.net |

The analysis of 4-nonylphenol in complex biological samples, such as fish and other biota, is often complicated by the presence of high concentrations of lipids, which can interfere with chromatographic analysis. dphen1.comresearchgate.net Therefore, effective lipid elimination and sample cleanup are crucial steps.

A common approach involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step with hexane (B92381) to remove the bulk of the lipids. researchgate.net Further cleanup can be achieved using solid-phase extraction with sorbents like Florisil or silica (B1680970) gel. dphen1.comresearchgate.net

A method known as freezing-lipid filtration has also proven effective. dphen1.com In this technique, the sample extract is cooled to a low temperature (e.g., -24°C), causing the lipids to solidify. The solidified lipids can then be removed by filtration, while the analytes remain dissolved in the cold solvent. This method can eliminate about 90% of the lipids from an extract. dphen1.com For even cleaner samples, this can be followed by an additional SPE step using cartridges like HLB-SPE to remove remaining interferences such as fatty acids and cholesterol. dphen1.com Destructive cleanup methods like saponification have also been used but can be harsh and time-consuming. dphen1.com

Liquid-Solid Extraction (e.g., Soxhlet Extraction) for Solid Matrices (Sediments, Biota)

Immunoanalytical Techniques for Environmental Screening

Immunoanalytical techniques offer a rapid and cost-effective approach for the preliminary screening of 4-nonylphenol in a large number of environmental samples. These methods are based on the specific binding between an antibody and the target analyte.

Chemiluminescent Immunoenzyme Assays (CL-EIA) have emerged as a highly sensitive method for the determination of 4-nonylphenol. sciprofiles.comdntb.gov.uaresearchgate.net This competitive immunoassay format provides a significant advantage in sensitivity over traditional colorimetric assays. sciprofiles.comdntb.gov.uaresearchgate.net Research has demonstrated that CL-EIA can achieve a limit of detection for nonylphenol as low as 9 ng/mL, a substantial improvement compared to the 55 ng/mL limit of colorimetric methods under optimal conditions. sciprofiles.comdntb.gov.uaresearchgate.netmdpi.com

The working range for this assay can span from 28 to 1800 ng/mL. sciprofiles.comdntb.gov.uamdpi.com This method has shown high accuracy, with recovery rates for nonylphenol in spiked water samples (river, spring, and waterfall) ranging from 82% to 119%. sciprofiles.comresearchgate.netmdpi.com The enhanced sensitivity of CL-EIA makes it suitable for toxicological analysis and for the direct analysis of water samples without extensive pretreatment. sciprofiles.comdntb.gov.uaresearchgate.net Another study reported a detection limit of 0.06 ng/mL for 4-n-nonylphenol using an enhanced chemiluminescence (ECL) detection system. nih.gov

Colorimetric immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), provide a more traditional and widely used method for screening. scienceopen.com While generally less sensitive than CL-EIA, they offer simplicity, practicality, and the ability for rapid visual assessment. scienceopen.com

In a competitive ELISA for 4-nonylphenol, the limit of detection has been reported to be 55 ng/mL. researchgate.netmdpi.com The assay's performance is dependent on the concentration of the nonylphenol-protein conjugate used. researchgate.net Although they have a higher detection limit compared to their chemiluminescent counterparts, colorimetric immunoassays are still valuable for their low cost and ease of use in routine monitoring. scienceopen.com A simple visual dipstick test based on a color change can detect 4-n-nonylphenol in the range of 10-100 ng/mL. nih.gov

Table 2: Comparison of Immunoanalytical Techniques for Nonylphenol Detection

| Technique | Limit of Detection (LOD) | Working Range | Source |

|---|---|---|---|

| Chemiluminescent Immunoenzyme Assay (CL-EIA) | 9 ng/mL | 28 - 1800 ng/mL | sciprofiles.comdntb.gov.uaresearchgate.netmdpi.com |

| Enhanced Chemiluminescence (ECL) ELISA | 0.06 ng/mL | Not Specified | nih.gov |

| Colorimetric Immunoassay (ELISA) | 55 ng/mL | Not Specified | researchgate.netmdpi.com |

| Visual Dipstick Test | 10 - 100 ng/mL | 10 - 100 ng/mL | nih.gov |

Chemiluminescent Immunoenzyme Assays (CL-EIA)

Method Validation and Quality Assurance in Environmental Analysis

To ensure the reliability and comparability of analytical data, rigorous method validation and quality assurance procedures are essential. These include assessing the method's selectivity, linearity, precision, and accuracy.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.brpeerj.comresearchgate.net For methods analyzing 4-nonylphenol, selectivity is verified by analyzing blank matrix samples and spiked samples to ensure that no interfering peaks co-elute at the retention time of the target compound. researchgate.netscielo.br

Matrix effects, which are the influence of co-extracted compounds from the sample matrix on the analyte's signal, are a significant consideration. scielo.brpeerj.com These effects can either suppress or enhance the analytical signal, leading to inaccurate quantification. mdpi.com The matrix effect is often evaluated by comparing the slope of the calibration curve prepared in the solvent with that of the matrix-matched calibration curve. scielo.br For the analysis of 4-nonylphenol, matrix effects have been observed in various environmental samples, including river water. peerj.com

The validation of an analytical method for 4-nonylphenol also involves establishing its linearity, precision, and accuracy. aip.orgnih.govmdpi.com

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For 4-nonylphenol, linearity is typically established over a concentration range relevant to environmental levels, for example, from 1.15 to 50.00 µg/L or 10.0 to 500 ng/L. scielo.brpeerj.com A correlation coefficient (r or R²) close to 1 (e.g., >0.99) indicates good linearity. peerj.comnih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For 4-nonylphenol analysis, intra-day and inter-day precision are evaluated at different concentration levels. scielo.brpeerj.com Acceptable precision values are typically below 20%. scielo.brpeerj.com

Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often determined by analyzing spiked samples and is expressed as the percent recovery. scielo.braip.org For 4-nonylphenol, accuracy is assessed at various concentration levels, with recovery values typically expected to be within the range of 70-130%. scielo.brpeerj.comgov.bc.ca

Table 3: Method Validation Parameters for 4-Nonylphenol Analysis

| Parameter | Typical Range/Value | Source |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.99 | peerj.comnih.gov |

| Precision (Relative Standard Deviation, RSD) | < 20% | scielo.brpeerj.com |

| Accuracy (Recovery) | 70 - 130% | scielo.brpeerj.comgov.bc.ca |

Compound Names Mentioned

Phenol (B47542), 4-nonyl-, calcium salt

4-nonylphenol (4-NP)

4-n-nonylphenol

Bisphenol A (BPA)

Limit of Detection (LOD) and Limit of Quantification (LOQ) Characterization

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

For the analysis of 4-nonylphenol (4-NP) and related nonylphenolic compounds, these limits are highly dependent on the analytical technique employed and the complexity of the sample matrix (e.g., water, sediment, food, sludge). Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for their high sensitivity and selectivity. nih.govgov.bc.causda.gov

While no studies provide LOD and LOQ values specifically for "Phenol, 4-nonyl-, calcium salt," extensive data is available for 4-NP. For instance, a method for analyzing vegetables and fruits using GC-MS/MS reported an LOD ranging from 0.03 to 0.3 µg/kg and an LOQ from 0.1 to 1.0 µg/kg. mdpi.com Another study developing a method for wastewater analysis using UPLC-MS/MS found final effluent method detection limits for nonylphenol to be as low as 1.4 to 17.4 ng/L in the aqueous phase and 1.4 to 39.4 ng/g in particulate phases. nih.gov In the analysis of milk samples, an HPLC-DAD method established an LOD of 0.0060 mg/kg and an LOQ of 0.02 mg/kg for 4-n-nonylphenol. mdpi.com

The table below summarizes representative LOD and LOQ values for nonylphenol (NP) in various matrices, as reported in different studies. It is important to reiterate that these values pertain to the nonylphenol analyte, not directly to its calcium salt form.

| Matrix | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Food (General) | GC-MS | 0.37–1.79 µg/kg | 1.11–5.41 µg/kg | jocpr.com |

| Vegetables & Fruits | GC-MS/MS | 0.03–0.3 µg/kg | 0.1–1.0 µg/kg | mdpi.com |

| Surface Water | UPLC-MS/MS | 0.87–5.72 ng/L | 10.0–50.0 ng/L | nih.gov |

| Milk | HPLC-DAD | 0.0060 mg/kg | 0.02 mg/kg | mdpi.com |

| Sewage (Water) | GC-FID-MS | Not specified | 0.09–0.31 µg/L | nih.gov |

| Sewage Sludge | Microwave-Assisted Extraction, HPLC | 2.86 µg/g | Not specified | i.moscow |

Robustness and Recovery Assessments

Robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. nih.gov Robustness testing involves evaluating the effect of variations in parameters such as mobile phase composition, pH, temperature, and flow rate. nih.gov For example, a study on the analysis of micropollutants in surface water, including 4-NP, assessed robustness by altering the mobile phase flow rate and found the method to be reliable. nih.gov

Recovery assessments are performed to evaluate the efficiency of an analytical method by determining the percentage of the known amount of an analyte that is extracted and measured from a sample matrix. This is a crucial indicator of the method's accuracy. Low recovery may indicate that the analyte is lost during sample preparation or that the extraction is incomplete.

As with LOD/LOQ, specific robustness and recovery data for "this compound" are not available. However, numerous studies report recovery rates for nonylphenol from a wide array of matrices.

In the analysis of food samples, recovery rates for 4-n-NP were reported to be between 86.8–108.6% for intraday assays. jocpr.com

A method for analyzing vegetables and fruits using isotope dilution standards achieved recoveries greater than 90%. mdpi.com

For surface water analysis, recoveries were found to be greater than 90%, with accuracy between 80% and 115%. nih.gov

In a study on sewage and sludge, recovery rates for NP isomers ranged from 70.82% to 110.12% in sewage and 72.82% to 114.12% in sludge. nih.gov

Analysis of sediment samples using ultrasonic extraction reported recovery percentages between 61% and 102%. usda.gov

The following table presents a summary of recovery data for nonylphenol from various studies.

| Matrix | Analytical Method | Recovery Rate (%) | Source |

|---|---|---|---|

| Food (High and Low-Fat) | GC-MS | 86.8–108.6 | jocpr.com |

| Vegetables & Fruits | GC-MS (Isotope Dilution) | >90 | mdpi.com |

| Surface Water | UPLC-MS/MS | >90 | nih.gov |

| Sewage | GC-FID-MS | 70.82–110.12 | nih.gov |

| Sludge | GC-FID-MS | 72.82–114.12 | nih.gov |

| Sediment | UPLC-MS-MS | 61–102 | usda.gov |

| Fish & Shellfish | HPLC-Fluorescence | 81.8–84.3 | i.moscow |

Remediation and Treatment Strategies for Nonylphenol Contamination in Environmental Systems

Biological Treatment Approaches

Biological treatments leverage the metabolic processes of microorganisms to break down or transform contaminants. These methods are often considered cost-effective and environmentally friendly.

Wastewater treatment plants are a primary nexus for nonylphenol contamination and its initial treatment. Biodegradation is the main pathway for the removal of 4-NP in these facilities. mdpi.com The process relies on a wide array of microorganisms present in activated sludge, which can degrade the compound under both aerobic and anaerobic conditions. mdpi.comresearchgate.net

However, the efficiency of conventional STPs can be variable. While some studies report high removal rates, others note that the biodegradation of nonylphenol ethoxylates (NPEOs), the precursors to 4-NP, can actually lead to an increase in 4-NP concentration within the plant. csic.es This is because 4-NP is a more persistent and hydrophobic metabolite. csic.esmdpi.com The half-life for aerobic degradation of 4-NP in sewage sludge can range from a few days to nearly one hundred days, influenced by factors like temperature and pH. mdpi.com

Research has focused on identifying specific microbial strains with high degradation capabilities. Studies have isolated various bacteria from sewage sludge, including species from the genera Bacillus, Sphingomonas, Pseudomonas, and Alcaligenes, that are effective at breaking down 4-NP. researchgate.netmdpi.com For example, one study found that Bacillus safensis CN12 could remove 100% of 4-n-NP (10 mg L⁻¹) in an aqueous solution, with a half-life of just 0.90 days. mdpi.com Another study identified Penicillium chrysogenum as a fungal species capable of biodegrading 80% of nonylphenol ethoxylates.

Table 1: Performance of Selected Microbial Strains in 4-Nonylphenol (B119669) (4-NP) Degradation

| Microbial Strain | Initial 4-NP Concentration (mg L⁻¹) | Removal Efficiency (%) | Degradation Time (days) | Half-life (DT₅₀) (days) | Source |

|---|---|---|---|---|---|

| Bacillus safensis CN12 | 10 | 100 | ~7 | 0.90 | mdpi.com |

| Shewanella putrefaciens CN17 | 10 | 75 | 28 | 8.9 | mdpi.com |

| Alcaligenes faecalis CN8 | 10 | 74 | 28 | 10.4 | mdpi.com |

| Sludge/Compost Consortia | Not Specified | 70 | 2 | Not Specified | csic.es |

| Sludge/Compost Consortia | Not Specified | 100 | 20-30 | Not Specified | csic.es |

To overcome the limitations of conventional STPs, advanced biological treatment technologies are being employed. Membrane Bioreactors (MBRs) have shown effectiveness in removing nonylphenol. frontiersin.org These systems combine biological treatment with membrane filtration, enhancing the retention of microbial biomass and improving the degradation of persistent compounds.

Another approach is bioaugmentation, which involves adding specific, highly efficient microbial strains or consortia to the existing microbial population in STPs to boost the degradation of target contaminants like 4-NP. csic.es This is considered a cost-effective and ecological treatment to improve the removal of organic contaminants from sewage sludge. csic.es

Laccases are multi-copper enzymes, produced by organisms like white-rot fungi, that have a remarkable ability to oxidize a wide range of phenolic compounds, including nonylphenol. mdpi.comsci-hub.se The use of laccase is a promising bioremediation strategy because the enzyme can directly act on the contaminant, and the primary byproduct of the reaction is water, making it an environmentally "green" biocatalyst. mdpi.commdpi.com

Research has demonstrated that laccases, both in free and immobilized forms, can effectively degrade endocrine-disrupting compounds like 4-NP. sci-hub.semdpi.com For example, laccase from the fungus Trametes sp. has been used to degrade nonylphenol in contaminated soil models. sci-hub.se The broad substrate specificity of laccases makes them a versatile tool for detoxifying industrial and natural wastes polluted with these xenoestrogens. mdpi.comnih.gov

Advanced Biological Treatment Technologies for Trace Contaminant Removal

Physicochemical Remediation Techniques

Physicochemical methods often involve the use of chemical reactions or physical processes to destroy or sequester contaminants. These are frequently used when biological treatments are too slow or ineffective.

Advanced Oxidation Processes (AOPs) are a class of technologies based on the generation of highly reactive and non-selective hydroxyl radicals (•OH) that can mineralize a wide range of organic pollutants. absoluteozone.comguilan.ac.ir Various AOPs, including ozonation (O₃), UV/H₂O₂ processes, and Fenton-based reactions, have been successfully applied to degrade nonylphenol. researchgate.netuts.edu.au

A pilot-scale study demonstrated that combining biological treatment with an ozonation polishing step significantly improved 4-NP removal from wastewater. The combined system achieved an average removal efficiency of 94%, compared to 62% for the biological treatment alone. kuleuven.be The average 4-NP concentration in the final effluent was reduced to 0.29 µg/L. kuleuven.bekuleuven.be Another study found that an O₃/H₂O₂ process achieved an average oxidation of 55% for nonylphenols. researchgate.net

The use of calcium peroxide (CaO₂) as an oxidant is a particularly relevant AOP for contamination stemming from "Phenol, 4-nonyl-, calcium salt." Calcium peroxide slowly releases hydrogen peroxide, which then generates hydroxyl radicals to degrade the contaminant. One study investigated the degradation of 4-NP in marine sediments using calcium peroxide activated by biochar derived from water hyacinths. bohrium.comresearchgate.net This system achieved a 77% degradation of 4-NP within 12 hours. bohrium.comnih.gov The process followed pseudo-first-order kinetics, with the reactive species identified as hydroxyl radicals (HO•) and singlet oxygen (¹O₂). bohrium.comresearchgate.net

Another study focused on activating calcium peroxide with a nitrogen and sulfur co-doped lignin (B12514952) biochar to treat 4-NP in waste-activated sludge. This method resulted in an 85% degradation of 4-NP within 12 hours. nih.gov

Table 2: Efficacy of Selected Advanced Oxidation Processes (AOPs) for 4-Nonylphenol (4-NP) Degradation

| AOP Method | Matrix | Key Reagents | Removal / Degradation Efficiency | Time | Source |

|---|---|---|---|---|---|

| Biological + Ozonation | Wastewater | SBR + Ozone | 94% removal (avg.) | 1 year pilot | kuleuven.be |

| O₃/H₂O₂ | Natural Water | Ozone, Hydrogen Peroxide | 55% oxidation (avg.) | Not Specified | researchgate.net |

| Calcium Peroxide + Biochar | Marine Sediment | CaO₂, Water Hyacinth Biochar | 77% degradation | 12 hours | bohrium.comnih.gov |

| Calcium Peroxide + N-S-Biochar | Activated Sludge | CaO₂, N-S-Lignin Biochar | 85% degradation | 12 hours | nih.gov |

| Fenton Process (Fe²⁺/H₂O₂) | Wastewater | H₂O₂, Fe²⁺ | 85.6% COD removal | 2 hours | scirp.org |

| Zerovalent Iron (ZVI) | Aqueous Solution | ZVI, Oxygen | Complete degradation | 20 minutes | nih.govresearchgate.net |

Innovative Remediation Materials and Catalysts

Research is continuously advancing new materials to improve remediation efforts. Adsorption is a key strategy, and various innovative materials have been developed to effectively capture 4-NP from water. researchgate.net

Bio-based Sorbents: Materials derived from biowaste, such as biochar, hydrochar, and digestate, are being explored as low-cost, sustainable adsorbents for environmental estrogens like nonylphenol. mdpi.com These carbon-rich materials can immobilize pollutants in both water and soil. mdpi.com

Modified Adsorbents: Activated carbon remains a popular choice due to its high surface area and porosity. mdpi.com Researchers are creating novel composites, such as alginate-activated carbon beads, which have demonstrated high removal efficiency (97%) for nonylphenols and can be reused multiple times. mdpi.com

Synthesized Silicates: Custom-synthesized magnesium silicate (B1173343) has shown excellent performance for 4-NP adsorption, with one study reporting a maximum sorption of 30.84 mg/g. researchgate.netresearchgate.net

Catalytic Materials: In addition to their role in AOPs, innovative catalysts are being developed to enhance degradation reactions. Biochar derived from sources like water hyacinth or lignin not only adsorbs contaminants but can also act as a catalyst to activate oxidants like calcium peroxide, creating a synergistic removal system. bohrium.comresearchgate.netnih.gov

These innovative materials offer promising, cost-effective, and sustainable alternatives to conventional remediation techniques, contributing to the development of a circular economy approach to waste management and pollution control. mdpi.com

Management of Contaminated Media

Sustainable Practices for Sewage Sludge and Biosolids Application to Land

The application of sewage sludge and biosolids to agricultural land is a common practice for recycling nutrients and organic matter. cornell.edumdpi.com However, these materials can be a significant source of nonylphenol contamination in the environment. nimss.orgwikipedia.org Nonylphenol, a persistent organic pollutant, can accumulate in soils and potentially leach into groundwater, posing risks to environmental and human health. nimss.orgwikipedia.org

Sustainable management of nonylphenol-contaminated sludge and biosolids is crucial to mitigate these risks. One of the primary strategies is to control the input of nonylphenol into wastewater treatment plants (WWTPs) in the first place. This involves phasing out the use of nonylphenol and its precursors, nonylphenol ethoxylates (NPEs), in industrial processes and consumer products. subsportplus.eu

For sludge that is already contaminated, various treatment methods are being explored. Biological treatments that utilize microorganisms to degrade nonylphenol are considered a cost-effective and environmentally friendly approach. csic.es However, the strong binding of nonylphenol to the sludge matrix can reduce its bioavailability to microorganisms, thereby limiting the effectiveness of biodegradation. csic.es

To enhance the bioavailability of nonylphenol, the use of cyclodextrins and rhamnolipids has been investigated. These compounds can increase the solubility of hydrophobic contaminants like nonylphenol, making them more accessible to degrading microorganisms. csic.es

Another approach involves the use of biochar as an amendment to sewage sludge. The addition of biochar can help immobilize bioavailable polycyclic aromatic hydrocarbons (PAHs) and heavy metals, which can in turn inhibit the biodegradation of organic contaminants like nonylphenol. mdpi.comresearchgate.net

The regulatory framework governing the land application of sewage sludge plays a critical role in managing contamination. Establishing maximum allowable concentrations for organic contaminants like nonylphenols in sludge intended for agricultural use is essential. csic.es While the European Union has moved towards setting limits for nonylphenols in sludge, the US federal regulations have been criticized for being less protective. cornell.educsic.es A more cautious and restrictive approach to land application, particularly in sensitive ecosystems, is advocated to prevent long-term soil contamination. cornell.edu

Long-term monitoring of soils that have received sewage sludge applications is necessary to assess the real level of pollution and to ensure that the accumulation of contaminants does not reach harmful levels. mdpi.com

Interactive Data Table: Research Findings on Sustainable Sludge Management

| Management Strategy | Key Research Finding | Implication for Nonylphenol Contamination | Reference |

| Source Control | Phasing out nonylphenol and NPEs in products. | Reduces the initial load of nonylphenol entering WWTPs. | subsportplus.eu |

| Enhanced Biodegradation | Use of cyclodextrins and rhamnolipids to increase solubility. | Improves the efficiency of microbial degradation of nonylphenol in sludge. | csic.es |

| Biochar Amendment | Immobilization of co-contaminants like heavy metals. | Can enhance the biodegradation of organic pollutants by reducing toxicity. | mdpi.comresearchgate.net |

| Regulatory Limits | Establishing maximum concentration limits for nonylphenols in sludge. | Prevents the application of highly contaminated sludge to agricultural land. | csic.es |

| Long-term Monitoring | Assessing pollutant levels in soils receiving sludge. | Provides data to inform and refine sustainable management practices. | mdpi.com |

Applications and Industrial Relevance of Phenol, 4 Nonyl , Calcium Salt in Specialized Materials and Lubricants

Role as Heat Stabilizers in Polymer Formulations

The calcium salt of 4-nonylphenol (B119669) is a notable additive in the polymer industry, particularly for its function as a heat stabilizer. wikipedia.orgatamanchemicals.comiigtchem.com This role is especially critical in the processing and longevity of certain plastics that are susceptible to thermal degradation.

Polyvinyl Chloride (PVC) Stabilization Mechanisms and Effectiveness

Phenol (B47542), 4-nonyl-, calcium salt is utilized as a heat stabilizer for polyvinyl chloride (PVC). wikipedia.orgatamanchemicals.comiigtchem.comnih.gov The thermal degradation of PVC is a significant issue, proceeding via an autocatalytic dehydrochlorination reaction, which leads to the formation of conjugated double bonds and discoloration of the polymer. scirp.org Heat stabilizers are essential to counteract this degradation during processing and to extend the service life of the PVC product.

The mechanism of action for phenolic salt stabilizers, such as calcium 4-nonylphenoxide, involves several key functions. Primarily, they act as scavengers for the hydrogen chloride (HCl) gas that is released during PVC degradation. additives-pvc.comacademicjournals.org This neutralization of HCl is crucial as it inhibits the autocatalytic effect of HCl on further degradation. additives-pvc.com The calcium phenate can react with HCl, preventing it from catalyzing the unzipping of the polymer chains. scirp.orgadditives-pvc.com

| Stabilization Mechanism | Description |

| HCl Scavenging | The calcium salt of 4-nonylphenol neutralizes the hydrogen chloride (HCl) released during PVC degradation, thereby inhibiting the autocatalytic dehydrochlorination process. additives-pvc.comacademicjournals.org |

| Antioxidant Activity | The phenolic component can donate hydrogen atoms to terminate radical chain reactions, preventing oxidative degradation of the polymer. additives-pvc.comscirp.org |

| Labile Chlorine Replacement | Some stabilizer systems can replace the unstable chlorine atoms in the PVC structure, which are potential sites for the initiation of degradation. additives-pvc.com |

Function as Dispersants in Lubricant Systems

The overbased calcium salt of nonylphenol serves as a dispersant in various lubricant systems. aloki.husquarespace.com Dispersants are critical additives that help to keep insoluble particles suspended in the oil, preventing them from agglomerating and forming sludge or deposits on engine and equipment surfaces.

Hydraulic Fluid Applications

In hydraulic fluids, dispersants play a crucial role in maintaining system cleanliness and efficiency. machinerylubrication.com While specific data on the direct use of "Phenol, 4-nonyl-, calcium salt" as a primary dispersant in widely available literature is limited, the use of overbased calcium phenates in similar lubricant applications suggests its potential utility. aloki.husquarespace.com Hydraulic systems are susceptible to contamination from various sources, including wear particles and fluid degradation byproducts. machinerylubrication.com Dispersants would help to keep these contaminants suspended, allowing them to be removed by filtration rather than depositing in critical system components like valves and pumps. machinerylubrication.com Some rust inhibitors used in hydraulic fluids include neutral calcium salts of alkylated benzene (B151609) or naphthalene (B1677914) sulfonic acids, which adsorb to iron-containing surfaces to form a protective film. lubrizol.com

Motor Oil Additives

Calcium phenates are well-established detergent and dispersant additives in motor oils. rbproductsinc.comchempoint.com Specifically, sulfurized calcium alkyl phenates are used for their high-temperature detergency, resistance to oxidation and corrosion, and acid neutralization capabilities. made-in-china.comalibaba.com These additives are effective in reducing carbon deposition in the piston top ring groove of internal combustion engines. made-in-china.com The calcium phenate provides a base to neutralize corrosive acids formed during combustion and offers excellent detergency to control deposit formation at the high temperatures encountered in super-charged diesel and marine engines. rbproductsinc.comchempoint.com This helps to maintain engine cleanliness and longevity. minglanchem.com

| Application | Key Finding |

| Motor Oil | Sulfurized calcium alkyl phenates provide excellent high-temperature detergency, reducing piston deposits and neutralizing corrosive acids. rbproductsinc.commade-in-china.com |

| Marine Engine Oil | Calcium phenate detergents are stable in the presence of water, making them suitable for marine lubricants where high-sulfur fuels are used. chempoint.com |

| General Lubricants | Overbased calcium salt of nonylphenol can be used as a dispersant. aloki.husquarespace.com |

Broader Industrial Uses of Related Nonylphenol Derivatives (Contextual)

Nonylphenol and its derivatives are versatile intermediates used in the production of a wide range of industrial products. wikipedia.orgaloki.hu

Lubricant Additives and Corrosion Inhibitors

Beyond their role as dispersants, nonylphenol derivatives are fundamental in the formulation of various lubricant additives. wikipedia.orgatamanchemicals.comaloki.hu They are precursors to antioxidants, such as tris(4-nonylphenyl) phosphite (B83602) (TNPP), which protects polymers and is used as a stabilizer. wikipedia.orgaloki.hu

In the context of corrosion inhibition, phenolic compounds, in general, are known to be effective. researchgate.net They can adsorb onto metal surfaces, forming a protective film that retards corrosion. researchgate.netresearchgate.net Research has shown that nonylphenol can inhibit the corrosion of steel in acidic environments. researchgate.net While the direct use of "this compound" as a primary corrosion inhibitor is not extensively detailed, related calcium alkyl phenates and other phenolic derivatives are recognized for their anti-corrosion properties in lubricant formulations. alibaba.comontosight.ai The mechanism often involves the formation of a protective barrier on the metal surface, preventing contact with corrosive agents. researchgate.netresearchgate.net

Fuel Additives

This compound is utilized as an additive in fuel compositions. ontosight.ai Specifically, calcium alkylphenolates, including calcium nonylphenolate, have been identified as effective components in smoke-suppressing additives for diesel fuels. google.com These additives often consist of a complex of the calcium alkylphenolate with a basic calcium alcoholate or a combination of a calcium alcoholate and calcium hydroxide (B78521). google.com The alkyl radical in these phenolates typically ranges from 4 to 30 carbon atoms. google.com

The function of these additives is to reduce smoke emissions from diesel engines. google.com For instance, a fuel composition might contain between 0.01 and 0.4 weight percent of an additive combination that includes calcium C10-42 alkylphenolate and calcium 2-methoxyethoxide, calculated on a calcium metal basis. google.com Sulfurized versions of these calcium alkylphenolates, created by reacting the phenolate (B1203915) with elemental sulfur, can also be employed for this purpose. google.com

Table 1: Examples of Calcium Alkylphenolates as Fuel Additives google.com

| Calcium Alkylphenolate |

|---|

| Ca butylphenolate |

| Ca hexylphenolate |

| Ca octylphenolate |

| Ca nonylphenolate |

| Ca decylphenolate |

| Ca dodecylphenolate |

| Ca tetradecylphenolate |

| Ca hexadecylphenolate |

| Ca dibutylphenolate |

| Ca 4-nonyl-o-cresolate |

| Ca 4-dodecyl-o-cresolate |

| Ca eicosylphenolate |

Manufacture of Nonionic Surfactants (NPEs)

Nonylphenol, including its calcium salt form, is a critical intermediate in the production of nonylphenol ethoxylates (NPEs), a significant class of nonionic surfactants. wikipedia.orgatamanchemicals.comatamanchemicals.comiigtchem.com NPEs are valued for their excellent emulsifying, wetting, and dispersing properties, making them useful in a wide array of products such as detergents, industrial cleaners, paints, and pesticides. atamanchemicals.comshreechem.inimarcgroup.com The manufacturing process of NPEs involves the ethoxylation of nonylphenol. imarcgroup.comelchemy.com

The synthesis of NPEs is a multi-step process:

Nonene Synthesis : The process begins with the oligomerization of propene, typically using an acid catalyst like polyphosphoric acid, to produce nonene, a mixture of isomers. elchemy.com

Alkylation (Nonylation) of Phenol : Phenol is then alkylated with nonene in the presence of an acid catalyst, such as phosphorous acid, to form nonylphenol. elchemy.com This step results in a mixture of nonylphenol isomers, primarily para-substituted. aloki.hu

Ethoxylation : The synthesized nonylphenol is reacted with ethylene (B1197577) oxide under basic conditions, often with catalysts like potassium hydroxide (KOH), to produce nonylphenol ethoxylates. wikipedia.orgelchemy.comgoogle.com The length of the resulting ethoxylate chain can be controlled during this process, which in turn determines the specific properties and applications of the final NPE product. imarcgroup.comindustrialchemicals.gov.au

The resulting NPEs are mixtures of isomers and homologues with varying lengths of the ethoxy ether chain. industrialchemicals.gov.au The number of ethylene oxide units added enhances the surfactant's solubility and other properties, making NPEs versatile for different industrial needs. elchemy.com

Table 2: Key Reactants and Catalysts in NPE Synthesis

| Process Step | Key Reactants | Catalyst Examples |

|---|---|---|

| Nonene Synthesis | Propene | Polyphosphoric acid elchemy.com |

| Alkylation of Phenol | Phenol, Nonene | Phosphorous acid elchemy.com, Acidic ion-exchange resin aloki.hu |

Precursor in Phenolic Resin Synthesis

This compound, as a derivative of nonylphenol, serves as a precursor in the synthesis of phenolic resins. atamanchemicals.comatamanchemicals.com Phenolic resins are a class of thermosetting polymers produced through the reaction of a phenol or substituted phenol with an aldehyde, most commonly formaldehyde (B43269). free.fr These resins are known for their thermal stability, strength, and chemical resistance, leading to their use in composites, adhesives, and coatings. researchgate.net

In the synthesis of phenolic resins, nonylphenol can be reacted with aldehydes to form these polymers. aloki.hu The process for creating these resins, specifically alkaline phenolic resins used in applications like foundry molds, involves reacting phenol with an excess of formaldehyde in the presence of a catalyst. bibliotekanauki.plgoogle.com Research has explored substituting a portion of the phenol with other phenolic compounds, such as calcium lignosulfonate, to create more sustainable resins without compromising performance. bibliotekanauki.pl

The synthesis typically occurs in two stages: an addition reaction followed by a condensation reaction, carried out under alkaline conditions. bibliotekanauki.pl The final properties of the resin can be tailored by controlling the reaction conditions and the specific reactants used. free.frbibliotekanauki.pl The use of nonylphenol and its derivatives can impart specific characteristics to the resulting resin.

Table 3: Components in Phenolic Resin Synthesis

| Component Type | Examples | Role |

|---|---|---|

| Phenolic Compound | Phenol, 4-Nonylphenol, Calcium Lignosulfonate bibliotekanauki.pl | Primary monomer free.fr |

| Aldehyde | Formaldehyde free.frresearchgate.net | Cross-linking agent researchgate.net |

| Catalyst | Potassium Hydroxide bibliotekanauki.pl, Alkali or alkaline earth metal compounds google.com | Facilitates the reaction free.fr |

Future Research Directions and Academic Challenges

Elucidating Isomer-Specific Environmental Fates and Ecotoxicities of Phenol (B47542), 4-nonyl-, Calcium Salt

Table 1: Degradation Half-Lives of Selected 4-Nonylphenol (B119669) (4-NP) Isomers in Oxic Soil nih.gov

| Isomer | Half-Life (days) |

| 4-NP(1) (linear) | 1.4 |

| 4-NP(38) | 2.1 |

| 4-NP(65) | 5.8 |

| 4-NP(112) | 8.4 |

| 4-NP(111) | 10.3 |

Development of Advanced Remediation Technologies for Complex Environmental Matrices

The persistence of nonylphenol and its derivatives in the environment necessitates the development of effective remediation strategies. atamanchemicals.com Advanced Oxidation Processes (AOPs) have shown promise in degrading these recalcitrant compounds. researchgate.net One such method involves the use of calcium peroxide (CaO2) activated by biochar, which has been shown to effectively remove 4-nonylphenol from contaminated marine sediments. researchgate.netbohrium.com This process generates reactive oxygen species that break down the nonylphenol molecule. researchgate.net Other AOPs, such as ozonation and the use of zerovalent iron, have also demonstrated high removal efficiencies for nonylphenol in water. nih.gov

However, the application of these technologies to complex environmental matrices like soil and sediment, where Phenol, 4-nonyl-, calcium salt may be present, presents significant challenges. The interaction of the compound with organic matter and minerals can affect its bioavailability and the efficiency of remediation processes. nih.gov Future research should focus on optimizing existing AOPs and developing novel, cost-effective, and sustainable remediation technologies. This includes exploring in-situ remediation techniques that can treat contaminated sites without the need for excavation, and investigating the use of phytoremediation and bioremediation, which utilize plants and microorganisms, respectively, to break down or sequester contaminants. springerprofessional.de

Long-term Ecological Monitoring and Refined Environmental Risk Assessment Methodologies

Long-term ecological monitoring is crucial for understanding the persistent effects of substances like this compound on ecosystems. islandbiology.come-jecoenv.org Given that nonylphenol can bioaccumulate in aquatic organisms and has been detected in various environmental compartments, long-term studies are needed to assess its chronic effects on populations, communities, and ecosystem functions. atamanchemicals.comaloki.hu This includes monitoring for potential endocrine-disrupting effects, which can alter sexual development and population dynamics in wildlife. aloki.hu

Current environmental risk assessment (ERA) methodologies often rely on data for the technical mixture of nonylphenol, which may not accurately reflect the risks posed by the specific isomeric composition of this compound. researchgate.netresearchgate.net There is a need to refine these methodologies to incorporate isomer-specific toxicity data and to better account for the complexities of environmental mixtures. nih.gov This involves developing more sophisticated models that can predict the fate and effects of individual isomers and their transformation products. Integrating risk assessment with long-term monitoring data will provide a more comprehensive understanding of the environmental risks and help in the development of effective management strategies. europa.euepa.gov

Investigation of Sustainable Synthesis Routes for this compound

The industrial production of nonylphenol typically involves the alkylation of phenol with nonene using acid catalysts. This process raises environmental concerns due to the use of hazardous catalysts and the generation of waste streams. whiterose.ac.uk There is a growing interest in developing greener and more sustainable synthesis routes for alkylphenols.

Future research in this area should focus on several key aspects. One avenue is the exploration of solid acid catalysts, which can be more easily separated from the reaction mixture and potentially reused, reducing waste. whiterose.ac.uk Another promising approach is the use of alternative, less hazardous catalysts, such as alkaline ionic liquids, which have shown potential for catalyzing the alkylation of phenol with high conversion rates at lower temperatures. google.com Furthermore, investigating the use of bio-based feedstocks, such as lignin (B12514952), as a source for producing phenol could significantly reduce the environmental footprint of the synthesis process. researchgate.netuobasrah.edu.iq The development of such sustainable synthesis routes is essential for the long-term viability of products like this compound in a circular economy.

Integrated Modeling of Environmental Pathways and Ecosystem-Level Effects

To fully comprehend the environmental implications of this compound, it is essential to develop integrated models that can simulate its journey through various environmental pathways and predict its effects at the ecosystem level. aloki.huresearchgate.net Such models would need to incorporate data on the compound's physical-chemical properties, its degradation kinetics (including isomer-specific rates), and its partitioning behavior in air, water, soil, and sediment. nih.gov

The model should also account for bioaccumulation in food webs and the potential for long-range environmental transport. atamanchemicals.com A critical component of this integrated modeling approach is to link the predicted environmental concentrations to potential ecosystem-level effects. This includes assessing the risk to biodiversity, potential disruptions to nutrient cycling, and long-term impacts on the health and stability of affected ecosystems. nih.govefrag.org For instance, the introduction of calcium from the salt into certain ecosystems could have long-lasting effects on soil chemistry and plant communities. nih.gov By combining fate and transport models with ecological effect models, a more holistic and predictive understanding of the environmental risks associated with this compound can be achieved. nih.gov

Q & A

Basic Research Questions

Q. How can researchers identify and differentiate between linear and branched isomers of 4-nonylphenol in calcium salt formulations?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to separate and identify isomers based on retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy can further confirm branching patterns by analyzing alkyl chain proton environments. Reference the European Chemicals Agency (ECHA) profiles for isomer-specific spectral libraries .

Q. What are the standard protocols for synthesizing phenol, 4-nonyl-, calcium salt in laboratory settings?

- Methodological Answer : Prepare via neutralization of 4-nonylphenol with calcium hydroxide under anhydrous conditions. Monitor reaction progress using pH titration and Fourier-transform infrared spectroscopy (FTIR) to confirm phenolic O-H bond disappearance (peak ~3200 cm⁻¹) and calcium-phenolate bond formation (peaks ~1450–1550 cm⁻¹) .

Q. How does the solubility profile of this compound vary across solvents, and what experimental methods validate this?

- Methodological Answer : Test solubility in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. For low solubility, use high-performance liquid chromatography (HPLC) with UV detection to quantify dissolved fractions. Note discrepancies in reported solubility due to isomer variability .

Advanced Research Questions

Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Pair with UV-Vis spectroscopy to track pH-dependent absorbance changes (e.g., phenolic group deprotonation at alkaline pH) .

Q. How can researchers mitigate interference from calcium ions when studying the biological interactions of this compound in cell cultures?

- Methodological Answer : Use calcium-free Dulbecco’s Phosphate Buffered Saline (DPBS) during cell treatments to avoid confounding effects. Validate calcium removal via inductively coupled plasma mass spectrometry (ICP-MS). For calcium-dependent pathways, employ chelators like EGTA in control experiments .

Q. What advanced analytical techniques resolve contradictions in environmental persistence data for this compound?

- Methodological Answer : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards to quantify degradation products (e.g., free 4-nonylphenol) in environmental matrices. Cross-validate with microbial bioassays to assess biodegradation rates .

Q. How should researchers design experiments to reconcile conflicting data on the compound’s solubility in hydrophobic matrices?

- Methodological Answer : Use small-angle X-ray scattering (SAXS) to study micelle formation in hydrophobic solvents. Compare with dynamic light scattering (DLS) data to assess aggregation states. Control for alkyl chain length and isomer composition, which critically influence solubility .

Q. What methodologies quantify trace impurities (e.g., residual alkylphenols) in this compound samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.